molecular formula C28H30O8 B1673126 Herkinorin CAS No. 862073-77-6

Herkinorin

Cat. No. B1673126
M. Wt: 494.5 g/mol
InChI Key: PYDQMXRFUVDCHC-UHFFFAOYSA-N
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Description

Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A . It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes .


Synthesis Analysis

Herkinorin is a semi-synthetic compound, made from salvinorin B, which is most conveniently made from salvinorin A by deacetylation . Salvinorin A is present in larger quantities in the plant Salvia divinorum .


Molecular Structure Analysis

Herkinorin is a potent not alkaloidal agonist . It reaches an allosteric sodium ion binding site near N150 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by herkinorin .


Chemical Reactions Analysis

Herkinorin is the first μ opioid (MOP) selective agonist derived from salvinorin A . Unlike other opioids, herkinorin does not promote the recruitment of β-arrestin-2 to the MOP receptor and does not lead to receptor internalization .

Scientific Research Applications

Antinociceptive Effects

Herkinorin has been explored for its potential in pain management due to its unique properties as a μ-opioid (MOP) selective agonist derived from salvinorin A. It exhibits antinociceptive effects without promoting β-arrestin-2 recruitment to the MOP receptor, which is a distinctive feature compared to other opioids. This property suggests a lower likelihood of tolerance development, making herkinorin a promising candidate for treating various pain states (Lamb et al., 2012).

Neuroendocrine Biomarker Studies in Primates

In studies involving nonhuman primates, herkinorin showed differential effects based on gender, indicating its nuanced role in neuroendocrine functions. The substance's effects were more robust in females compared to males, highlighting the potential gender-specific applications of herkinorin in neuroendocrine research (Butelman et al., 2008).

Neuroprotection in Ischemic/Reperfusion Injury

Herkinorin has shown potential in providing neuroprotection against cerebral ischemia/reperfusion injury in mice. The compound appeared to attenuate the effects of brain injury and reduce infarct volumes, indicating its potential therapeutic use in stroke and related conditions (Gui et al., 2016).

Alleviating Neuronal Ischemic Injury

Herkinorin demonstrates the ability to alleviate neuronal ischemic injury through the modulation of the NLRP3 inflammasome, an important factor in inflammatory responses. This suggests its potential role in treating inflammation-associated diseases and pathological processes related to ischemic conditions (Cui et al., 2021).

Vascular Effects

Studies have shown that herkinorin can induce cerebral vascular dilation, mediated predominantly through kappa opioid receptors rather than mu opioid receptors. This property of herkinorin highlights its potential application in studying and managing vascular conditions (Ji et al., 2013).

Future Directions

Herkinorin may produce peripheral antinociception with decreased tolerance liability and thereby represents a promising template for the development of agents for the treatment of a variety of pain states . The structure-based biased ligand discovery at the μ-opioid receptor could revolutionize drug discovery at opioid and other receptors .

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQMXRFUVDCHC-XAGHGKQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235444
Record name Herkinorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Herkinorin

CAS RN

862073-77-6
Record name Herkinorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862073-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herkinorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herkinorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERKINORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
AF Marmolejo-Valencia… - Journal of Computer-Aided …, 2017 - Springer
… for herkinorin are lacking. In this work, we explore binding models of herkinorin using … Our herkinorin D-ICM-1 binding model predicted a binding free energy of −11.52 ± 1.14 kcal …
Number of citations: 18 link.springer.com
K Lamb, K Tidgewell, DS Simpson, LM Bohn… - Drug and alcohol …, 2012 - Elsevier
… valuable information on the suitability of herkinorin and related analogs for further preclinical development. In this study, we report that herkinorin has antinociceptive properties in the rat …
Number of citations: 63 www.sciencedirect.com
K Tidgewell, CE Groer, WW Harding… - Journal of medicinal …, 2008 - ACS Publications
Salvinorin A is a psychoactive natural product that has been found to be a potent and selective κ opioid receptor agonist in vitro and in vivo. The activity of salvinorin A is unusual …
Number of citations: 78 pubs.acs.org
F Ji, Z Wang, N Ma, J Riley, WM Armstead, R Liu - Brain research, 2013 - Elsevier
… Since herkinorin is the first non-… herkinorin could have similar vascular dilatation effect via the mu and kappa opioid receptors and the cAMP pathway. The binding affinities of herkinorin …
Number of citations: 18 www.sciencedirect.com
X Cui, X Xu, Z Ju, G Wang, C **… - Journal of cellular …, 2021 - Wiley Online Library
… In co-immunoprecipitation experiments, Herkinorin increased the … Herkinorin on IκBα in OGD/R-treated neurons (p < .05 or .01, n = 3 per group). Our data demonstrated that Herkinorin …
Number of citations: 4 onlinelibrary.wiley.com
H Xu, JS Partilla, X Wang, JM Rutherford… - Synapse, 2007 - Wiley Online Library
… Towards this end, we compared the pharmacological effects of DAMGO (Tyr-D-AlaGly-N-Me-Phe-Gly-ol), an agonist that strongly internalizes m-receptors, and herkinorin (HERK) ((2S,…
Number of citations: 60 onlinelibrary.wiley.com
ER Butelman, S Rus, DS Simpson, A Wolf… - … of Pharmacology and …, 2008 - ASPET
… This is consistent with a principal μ-agonist effect of herkinorin, with likely partial … peak effect of herkinorin (0.32 mg/kg) in females, indicating that this effect of herkinorin is prominently …
Number of citations: 21 jpet.aspetjournals.org
X Gui, X Cui, H Wei, G Feng… - Molecular …, 2017 - spandidos-publications.com
Herkinorin is an opiate analgesic with limited adverse effects, functioning as a primary selective atypical opioid µ agonist. The present study aimed to identify whether herkinorin has a …
Number of citations: 7 www.spandidos-publications.com
W SONG, J LI, X CUI - Basic & Clinical Medicine, 2023 - journal11.magtechjournal.com
… the regulation and mechanism of Herkinorin preconditioning on NOD-… Herkinorin group (Herkinorin). Before modeling, rats in Herkinorin group were intraperitoneally given Herkinorin (…
Number of citations: 0 journal11.magtechjournal.com
E Someya, A Mori, K Sakamoto, K Ishii… - European Journal of …, 2017 - Elsevier
… of herkinorin, a non-opioid μ-opioid receptor agonist derived from salvinorin A, on blood vessels in the rat retina and to investigate the mechanism underlying the herkinorin-… Herkinorin …
Number of citations: 15 www.sciencedirect.com

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